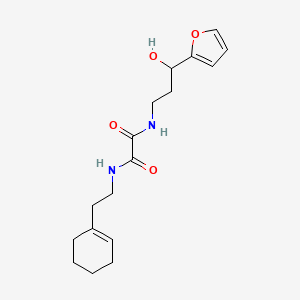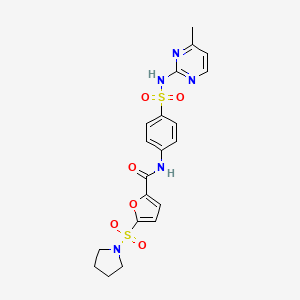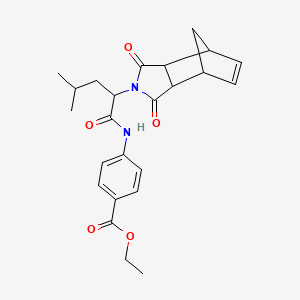![molecular formula C10H9F3O2 B2734250 2-[2-(Difluoromethoxy)-4-fluorophenyl]-2-methyloxirane CAS No. 2248377-07-1](/img/structure/B2734250.png)
2-[2-(Difluoromethoxy)-4-fluorophenyl]-2-methyloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Difluoromethoxy)-4-fluorophenyl]-2-methyloxirane, commonly known as DFM, is a chemical compound that has been the subject of scientific research in recent years. DFM is a fluorinated epoxide that has been found to have potential applications in medicinal chemistry, specifically in the development of new drugs for the treatment of various diseases.
作用機序
DFM exerts its effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, DFM reduces inflammation and pain.
Biochemical and Physiological Effects
DFM has been found to have a number of biochemical and physiological effects. Studies have shown that DFM inhibits the proliferation of cancer cells, induces apoptosis (programmed cell death), and inhibits the migration and invasion of cancer cells. Additionally, DFM has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
実験室実験の利点と制限
One advantage of using DFM in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, DFM has been found to have a low toxicity profile, making it a safe compound to use in laboratory settings.
One limitation of using DFM in lab experiments is that it is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, DFM has been found to have a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are a number of future directions for research on DFM. One area of interest is the development of new drugs based on the structure of DFM. Additionally, further research is needed to fully understand the mechanisms of action of DFM and its potential applications in the treatment of various diseases. Finally, studies are needed to determine the optimal dosing and administration of DFM in order to maximize its therapeutic potential.
合成法
DFM can be synthesized using a variety of methods, including the reaction of 2-(difluoromethoxy)-4-fluorophenol with ethylene oxide in the presence of a catalyst. Other methods include the reaction of 2-(difluoromethoxy)-4-fluorophenol with epichlorohydrin, followed by dehydrochlorination with a base.
科学的研究の応用
DFM has been the subject of scientific research due to its potential applications in medicinal chemistry. Studies have shown that DFM has antitumor properties, making it a promising candidate for the development of new cancer treatments. Additionally, DFM has been found to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis and chronic pain.
特性
IUPAC Name |
2-[2-(difluoromethoxy)-4-fluorophenyl]-2-methyloxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-10(5-14-10)7-3-2-6(11)4-8(7)15-9(12)13/h2-4,9H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRDOKXYRGXGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2=C(C=C(C=C2)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(dimethylamino)sulfonyl]-N-(5-methylisoxazol-3-yl)benzamide](/img/structure/B2734168.png)


![N-(4-chlorophenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2734172.png)
![3-(4-Ethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2734173.png)

![N'-(3-chloro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2734178.png)
![N-(1-cyano-1-methylethyl)-2-{4-[2-(3-methoxyphenyl)acetyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2734179.png)
![8-((1R,2R)-2-Hydroxy-2-methylcyclopentyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2734180.png)
![1-(4-Chlorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2734182.png)

![2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole](/img/structure/B2734188.png)
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2734189.png)
